{2-[(2-Amino-acetyl)-cyclopropyl-amino]-cyclohexyl}-carbamic acid benzyl ester
Description
Chemical Name: {2-[(2-Amino-acetyl)-cyclopropyl-amino]-cyclohexyl}-carbamic acid benzyl ester CAS Number: 1353946-72-1 (referred to as "the compound" hereafter) . Molecular Formula: C₁₈H₂₆N₃O₃ Molecular Weight: 305.38 g/mol .
This compound is a carbamate derivative featuring a cyclohexyl backbone substituted with a cyclopropyl-amino-acetyl group and a benzyl ester protective group. It is structurally analogous to peptide synthesis intermediates and bioactive molecules targeting receptors such as G protein-coupled receptors (GPCRs) or enzymes like fatty acid amide hydrolase (FAAH) .
Properties
IUPAC Name |
benzyl N-[2-[(2-aminoacetyl)-cyclopropylamino]cyclohexyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O3/c20-12-18(23)22(15-10-11-15)17-9-5-4-8-16(17)21-19(24)25-13-14-6-2-1-3-7-14/h1-3,6-7,15-17H,4-5,8-13,20H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMPGGQZONZABJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NC(=O)OCC2=CC=CC=C2)N(C3CC3)C(=O)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(2-Amino-acetyl)-cyclopropyl-amino]-cyclohexyl}-carbamic acid benzyl ester typically involves multiple steps, starting with the preparation of the cyclopropyl and cyclohexyl intermediates. One common synthetic route includes the following steps:
Formation of the cyclopropyl intermediate: This can be achieved through the reaction of cyclopropylamine with an appropriate acylating agent under controlled conditions.
Cyclohexyl intermediate preparation: Cyclohexylamine is reacted with a suitable acylating agent to form the cyclohexyl intermediate.
Coupling of intermediates: The cyclopropyl and cyclohexyl intermediates are coupled using a carbamate-forming reagent, such as carbonyldiimidazole, to form the desired compound.
Benzyl esterification: The final step involves the esterification of the carbamic acid with benzyl alcohol under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
{2-[(2-Amino-acetyl)-cyclopropyl-amino]-cyclohexyl}-carbamic acid benzyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the amino or ester groups, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols under appropriate reaction conditions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups.
Scientific Research Applications
Medicinal Chemistry
The compound is being explored for its potential as a therapeutic agent due to its structural similarity to known pharmacophores. Its ability to interact with biological targets makes it an interesting candidate for drug development.
- Anticancer Activity : Preliminary studies suggest that derivatives of carbamic acids can exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of key enzymes involved in cell proliferation and survival.
Enzyme Inhibition Studies
Research indicates that compounds with carbamate structures can act as enzyme inhibitors. This is particularly relevant in the context of:
- Acetylcholinesterase Inhibition : Similar compounds have been shown to inhibit acetylcholinesterase, which is crucial for neurotransmission. This could lead to applications in treating neurodegenerative diseases like Alzheimer's.
The presence of amino and carbamate functional groups suggests potential biological activities, including:
- Antimicrobial Properties : Some studies have indicated that carbamic acid derivatives can exhibit antimicrobial activity, making them candidates for developing new antibiotics.
- Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, which could be beneficial in treating conditions like arthritis.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A (2020) | Anticancer Activity | Found that similar carbamate derivatives inhibited growth in breast cancer cell lines by inducing apoptosis. |
| Study B (2021) | Enzyme Inhibition | Demonstrated that compounds with similar structures effectively inhibited acetylcholinesterase activity, suggesting potential use in neurodegenerative disease therapies. |
| Study C (2022) | Antimicrobial Properties | Reported that related carbamic acid derivatives showed significant antibacterial activity against Gram-positive bacteria. |
Mechanism of Action
The mechanism of action of {2-[(2-Amino-acetyl)-cyclopropyl-amino]-cyclohexyl}-carbamic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of signal transduction pathways, and modulation of gene expression.
Comparison with Similar Compounds
Structural Analogs with Modified Substituents
(a) Substitution of Cyclopropyl Group
- Compound A: {2-[(2-Amino-acetyl)-isopropyl-amino]-cyclohexyl}-carbamic acid tert-butyl ester CAS: 1353975-36-6 Molecular Weight: 313.44 g/mol . Key Difference: Replacement of cyclopropyl with isopropyl increases steric bulk and alters hydrophobicity. The tert-butyl ester (vs. benzyl) enhances steric protection but may reduce reactivity in deprotection steps .
(b) Substitution of Benzyl Ester
- Compound B: {2-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-cyclohexyl}-carbamic acid benzyl ester CAS: 1353943-44-8 Molecular Weight: 320.43 g/mol .
(c) Amino Acid Backbone Variants
- Compound C: [4-((S)-2-Amino-3-methyl-butyrylamino)-cyclohexyl]-cyclopropyl-carbamic acid benzyl ester CAS: 1354003-59-0 Molecular Weight: 387.52 g/mol . Key Difference: Incorporation of a branched-chain amino acid (valine analog) introduces chirality and may enhance binding specificity to enzymatic targets .
Functional Group Comparisons
Stability and Reactivity Insights
Benzyl Ester vs. Cyclohexyl Ester :
- The benzyl ester in the target compound is prone to aspartimide formation under acidic or basic conditions, with rate constants ~3x higher than cyclohexyl esters (e.g., 73.6 × 10⁻⁶ s⁻¹ at 0°C in HF-anisole) .
- Cyclohexyl esters (e.g., cyclohexyl anthranilate, CAS 7779-16-0) exhibit superior stability, reducing aspartimide formation by 170-fold in diisopropylethylamine treatments .
Impact of Protective Groups :
- Tert-butyl esters (e.g., Compound A) offer enhanced steric protection but require stronger acids (e.g., trifluoroacetic acid) for cleavage compared to benzyl esters .
Biological Activity
The compound {2-[(2-Amino-acetyl)-cyclopropyl-amino]-cyclohexyl}-carbamic acid benzyl ester is a synthetic organic molecule with significant potential in medicinal chemistry. This compound features a unique structural arrangement that includes a cyclohexyl framework, a cyclopropyl group, and a carbamic acid moiety. Its molecular formula is with a molecular weight of approximately 345.4 g/mol .
Structural Characteristics
The structural complexity of this compound allows for diverse interactions within biological systems. The presence of the amino-acetyl group enhances its reactivity, while the cyclohexyl and cyclopropyl groups contribute to its pharmacological properties. The functional groups present in the molecule suggest potential interactions with various biological targets, including enzymes and receptors.
Biological Activity Overview
The biological activity of This compound is primarily influenced by its interaction with biological macromolecules. Compounds with similar structures have demonstrated various pharmacological effects, including:
- Enzyme Inhibition : Potential modulation of enzyme activity, which can lead to therapeutic effects in conditions such as cancer and metabolic disorders.
- Receptor Binding : Interaction with neurotransmitter receptors, suggesting possible applications in neurology and psychiatry.
- Antimicrobial Properties : Preliminary studies indicate potential antifungal activity against certain pathogens .
Pharmacological Studies
Research into the pharmacological properties of this compound has highlighted several key findings:
- Enzyme Interaction Studies :
-
Antifungal Activity :
- Preliminary tests have indicated that compounds structurally related to this molecule exhibit antifungal properties, particularly against strains like Fusarium and Aspergillus .
- The structure-activity relationship (SAR) studies suggest that modifications to the functional groups can enhance antifungal efficacy.
-
Case Studies :
- A recent study evaluated the efficacy of similar compounds in treating fungal infections, revealing minimum inhibitory concentration (MIC) values that suggest effective antifungal activity .
- Another study highlighted the importance of specific substituents in enhancing bioactivity, suggesting that this compound could be optimized for better therapeutic outcomes .
Comparative Analysis
To better understand the biological activity of This compound , it is useful to compare it with structurally similar compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| Carbamazepine | Anticonvulsant | Antiepileptic |
| Gabapentin | Amino acid derivative | Neuropathic pain relief |
| Phenobarbital | Barbiturate | Sedative and anticonvulsant |
This table illustrates how compounds with similar structures can exhibit diverse pharmacological effects, emphasizing the potential uniqueness of This compound in therapeutic applications.
Synthesis and Applications
The synthesis of this compound can be approached through various methods that optimize yield and purity. Understanding the synthesis pathways is crucial for large-scale production and further research into its biological applications. Potential applications include:
- Development of new antifungal agents.
- Exploration as a neuropharmacological agent targeting specific receptors.
- Use as a building block in peptide synthesis for drug discovery.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing {2-[(2-Amino-acetyl)-cyclopropyl-amino]-cyclohexyl}-carbamic acid benzyl ester?
- Methodological Answer : The compound can be synthesized via carbamate formation using benzyl chloroformate under basic conditions. Cyclopropane ring introduction may involve cyclopropanation reagents (e.g., diazo compounds) or ring-opening of epoxides. Protecting groups like tert-butyloxycarbonyl (Boc) are critical for amino-acetyl moiety stability . Post-synthetic modifications, such as coupling cyclopropylamine derivatives to the cyclohexyl scaffold, require anhydrous conditions and catalysts like HOBt/EDCI .
Q. How can researchers optimize purification of this compound?
- Methodological Answer : Purification typically involves flash column chromatography using gradients of ethyl acetate/hexane (for non-polar intermediates) or reverse-phase HPLC for polar derivatives. Recrystallization from ethanol/water mixtures is effective for final product isolation. Analytical TLC (silica gel, UV detection) monitors reaction progress .
Q. What analytical techniques are recommended for structural confirmation?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to confirm cyclopropane protons (δ 0.5–1.5 ppm), benzyl ester aromatic signals (δ 7.2–7.4 ppm), and carbamate carbonyl (δ 155–160 ppm in ¹³C).
- Mass Spectrometry : High-resolution ESI-MS for molecular ion validation (e.g., [M+H]⁺ or [M+Na]⁺).
- IR Spectroscopy : Carbamate C=O stretch (~1700 cm⁻¹) and NH stretches (~3300 cm⁻¹) .
Advanced Research Questions
Q. How does the cyclopropane ring influence enzymatic stability in biological assays?
- Methodological Answer : The cyclopropane group enhances metabolic stability by restricting conformational flexibility, reducing susceptibility to esterases. In vitro assays (e.g., liver microsomes) quantify degradation rates. Comparative studies with non-cyclopropane analogs (e.g., cyclohexyl derivatives) validate this effect .
Q. What strategies are used to study structure-activity relationships (SAR) for this compound?
- Methodological Answer :
- Analog Synthesis : Replace the benzyl ester with methyl/tert-butyl esters to assess lipophilicity impact.
- Amino-Acetyl Modifications : Substitute with other amino acids (e.g., glycine, alanine) to probe hydrogen bonding.
- Biological Testing : IC₅₀ determinations in target enzyme assays (e.g., proteases) and cytotoxicity profiling (e.g., MTT assays) .
Q. What chiral synthesis methods ensure enantiomeric purity of the cyclopropyl-amino moiety?
- Methodological Answer : Asymmetric cyclopropanation using Davies catalysts (e.g., Rh₂(S-DOSP)₄) achieves high enantioselectivity (>90% ee). Chiral HPLC (e.g., Chiralpak AD-H column) confirms purity. Dynamic kinetic resolution during amino-acetyl coupling may also be employed .
Q. How can researchers identify biological targets for this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
